molecular formula C5H5F3N2O B1446345 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol CAS No. 1598936-56-1

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol

Cat. No. B1446345
M. Wt: 166.1 g/mol
InChI Key: JRTWIXMEOBPWCP-UHFFFAOYSA-N
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Description

The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” were not found, there are general methods for synthesizing similar fluorinated compounds. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

Scientific Research Applications

Photophysical Properties and OLED Application

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives have been studied for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). A study by Huang et al. (2013) explored Pt(II) complexes with pyrazole chelates, exhibiting mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use in high-efficiency OLEDs (Huang et al., 2013).

Synthetic Applications in Heterocyclic Analogues

Eller et al. (2006) demonstrated the synthesis of various pyrazol-4(1H)-ones, a process involving 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives. This synthesis is significant for creating heterocyclic analogues of xanthone, highlighting the chemical's versatility in synthetic applications (Eller et al., 2006).

Antibacterial Activity

A study by Bhavanarushi et al. (2013) focused on the antibacterial activity of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) derivatives, including those with a trifluoromethyl group. These compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives in developing new antibacterial agents (Bhavanarushi et al., 2013).

Pyrazole Synthesis

Braibante et al. (1993) discussed the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazine derivatives. This study underscores the role of trifluoroethyl pyrazol-4-ol in synthesizing pyrazole rings with specific substituents, crucial for various chemical applications (Braibante et al., 1993).

Future Directions

Fluorinated compounds are of increasing interest in various fields, including pharmaceuticals, agrochemicals, and advanced materials . It is expected that the number of successful applications of these compounds will increase in the future as a result of the availability of synthetic methods .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTWIXMEOBPWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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